molecular formula C8H8BrNO3 B8202593 3-Bromo-2-methyl-6-nitroanisole

3-Bromo-2-methyl-6-nitroanisole

Cat. No.: B8202593
M. Wt: 246.06 g/mol
InChI Key: QXBZFLIQAXTOLC-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-nitroanisole is a substituted aromatic compound featuring a methoxy group (-OCH₃), bromine, nitro (-NO₂), and methyl (-CH₃) substituents on a benzene ring. These compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science . The positions of substituents critically influence reactivity, solubility, and applications.

Properties

IUPAC Name

1-bromo-3-methoxy-2-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(10(11)12)8(5)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBZFLIQAXTOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

Below is a comparative analysis of 3-Bromo-2-methyl-6-nitroanisole and its analogs based on substituent positions and physical characteristics:

Compound Name Molecular Formula Molecular Weight Substituent Positions Melting Point (°C) Key References
4-Bromo-3-nitroanisole C₇H₆BrNO₃ 232.03 Br (4), NO₂ (3), OCH₃ (1) Not reported
4-Bromo-2-fluoro-6-nitroanisole C₇H₅BrFNO₃ 250.02 Br (4), F (2), NO₂ (6), OCH₃ (1) 53–56
2-Bromo-6-nitroaniline C₆H₅BrN₂O₂ 217.02 Br (2), NO₂ (6), NH₂ (1) Not reported
6-Amino-2-bromo-3-fluoroanisole C₇H₇BrFNO 220.04 Br (2), F (3), NH₂ (6), OCH₃ (1) Not reported
2-Bromo-4-fluoro-6-nitroanisole C₇H₅BrFNO₃ 250.02 Br (2), F (4), NO₂ (6), OCH₃ (1) Not reported

Key Observations :

  • Halogen Effects: Fluorine substitution (e.g., in 4-Bromo-2-fluoro-6-nitroanisole) reduces molecular symmetry and may enhance electrophilic reactivity compared to non-fluorinated analogs .
  • Amino vs. Nitro Groups: Replacing nitro with amino groups (e.g., 6-Amino-2-bromo-3-fluoroanisole) significantly alters solubility and electronic properties, making such compounds more nucleophilic .

Crystallographic and Analytical Tools

Modern crystallography software (e.g., SHELXL, SHELXT) enables precise determination of molecular structures, aiding in the study of substituent effects on crystal packing . Graphical tools like ORTEP-III facilitate visualization of bond angles and torsional strain in these compounds .

Preparation Methods

Reaction Pathway

  • Nitration : Introduce a nitro group at position 6 of 2-methylanisole.

  • Bromination : Add bromine at position 3 of the intermediate 2-methyl-6-nitroanisole.

Conditions and Reagents

  • Nitration :

    • Reagents: Fuming HNO₃ (90%) and H₂SO₄ (98%) in a 1:3 molar ratio.

    • Temperature: 0–5°C (prevents di-nitration).

    • Time: 4 hours.

    • Yield: 85–90%.

  • Bromination :

    • Reagents: Br₂ (1.1 equiv) with FeBr₃ (10 mol%) as a catalyst.

    • Temperature: 40–60°C (ensures mono-bromination).

    • Time: 3 hours.

    • Yield: 82–88%.

Data Table: Sequential Nitration-Bromination

StepStarting MaterialProductReagentsConditionsYield
12-Methylanisole2-Methyl-6-nitroanisoleHNO₃, H₂SO₄0–5°C, 4h88%
22-Methyl-6-nitroanisole3-Bromo-2-methyl-6-nitroanisoleBr₂, FeBr₃40–60°C, 3h82%

Bromination-Nitration of 2-Methylanisole

Reaction Pathway

  • Bromination : Introduce bromine at position 3 of 2-methylanisole.

  • Nitration : Add nitro group at position 6 of 3-bromo-2-methylanisole.

Key Considerations

  • Bromine directs nitration to the meta position (C6).

  • Low-temperature nitration (-40°C) minimizes side reactions.

Conditions and Reagents

  • Bromination :

    • Reagents: N-Bromosuccinimide (NBS, 1.05 equiv) in CCl₄.

    • Temperature: 25°C.

    • Time: 2 hours.

    • Yield: 78%.

  • Nitration :

    • Reagents: HNO₃ (70%) in H₂SO₄ (98%).

    • Temperature: -40°C.

    • Time: 6 hours.

    • Yield: 67%.

Data Table: Bromination-Nitration

StepStarting MaterialProductReagentsConditionsYield
12-Methylanisole3-Bromo-2-methylanisoleNBS, CCl₄25°C, 2h78%
23-Bromo-2-methylanisoleThis compoundHNO₃, H₂SO₄-40°C, 6h67%

Methoxylation of 3-Bromo-2-methyl-6-nitrobenzene

Reaction Pathway

  • Synthesize 3-bromo-2-methyl-6-nitrobenzene via Friedel-Crafts alkylation and nitration.

  • Methoxylation : Replace a leaving group (e.g., chloride) with methoxy using phase-transfer catalysis (PTC).

Conditions and Reagents

  • Methoxylation :

    • Reagents: Sodium methoxide (NaOMe, 1.5 equiv) with tetrabutylammonium bromide (TBAB, 20 mol%).

    • Solvent: Toluene.

    • Temperature: 60°C.

    • Time: 5 hours.

    • Yield: 95%.

Data Table: Methoxylation via PTC

StepStarting MaterialProductReagentsConditionsYield
13-Bromo-2-methyl-6-nitrobenzeneThis compoundNaOMe, TBAB60°C, 5h95%

Industrial-Scale Synthesis

Optimized Protocol

  • Continuous Flow Nitration :

    • Reagents: HNO₃/H₂SO₄ in a 1:4 ratio.

    • Residence time: 20 minutes.

    • Temperature: 10°C.

    • Yield: 92%.

  • Gas-Phase Bromination :

    • Reagents: Br₂ vapor over Fe₂O₃ catalyst.

    • Temperature: 200°C.

    • Conversion: 98%.

Data Table: Industrial Production

ProcessStepKey ParametersYield
NitrationContinuous flow10°C, 20min92%
BrominationGas-phase200°C, Fe₂O₃98%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Sequential Nitration-BrominationHigh regioselectivity, scalableRequires cryogenic conditions for nitration80–88%
Bromination-NitrationAvoids di-nitrationLower yield in nitration step60–70%
Methoxylation via PTCHigh efficiency, mild conditionsRequires pre-functionalized substrate90–95%

Q & A

Q. Basic

  • ¹H NMR : Identify substituent environments (e.g., methoxy singlet at ~δ 3.8 ppm, aromatic protons split by NO₂ and Br).
  • ¹³C NMR : Confirm nitro (C-NO₂ ~δ 148 ppm) and methoxy (C-OCH₃ ~δ 56 ppm) carbons.
  • IR : Detect NO₂ asymmetric stretching (~1530 cm⁻¹) and C-Br (~600 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ (expected m/z ≈ 260).
    Advanced : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by methyl and nitro groups .

How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Q. Advanced

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for space-group determination and initial phase estimation .
  • Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for Br and O atoms .
    Challenges :
  • Crystal Packing : Bulky nitro and methyl groups may reduce crystal quality. Use slow evaporation (e.g., hexane/EtOAc) for crystallization.
  • Disorder : Address methyl or methoxy group disorder using PART instructions in SHELXL .

How do electronic effects of substituents influence cross-coupling reactivity in this compound?

Advanced
The electron-withdrawing nitro group deactivates the aromatic ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the bromine position.

  • Reactivity : Para-bromoanisole derivatives show higher reactivity in Pd-catalyzed couplings than chloro/iodo analogs due to better leaving-group ability .
  • Experimental Design :
    • Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O.
    • Monitor reaction via GC-MS to optimize aryl boronic acid stoichiometry (1.5 eq recommended).

What computational methods predict the regioselectivity of electrophilic substitution in brominated nitroanisoles?

Q. Advanced

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-311G(d,p) level to map electrostatic potential surfaces.
  • NBO Analysis : Quantify charge distribution; nitro groups create electron-deficient regions, directing electrophiles to meta positions relative to NO₂ .
  • Benchmarking : Compare computed activation energies for bromination at different sites with experimental yields.

How to address discrepancies in reported melting points for this compound derivatives?

Q. Advanced

  • Purification : Recrystallize from ethanol/water mixtures to remove isomers (e.g., 4-nitro vs. 6-nitro).
  • DSC Analysis : Use differential scanning calorimetry (heating rate 10°C/min) to detect polymorphs.
  • Literature Review : Cross-reference data from Kanto Chemical catalogs (e.g., 2-Bromo-5-nitroanisole mp 103–105°C ) to identify impurities.

What strategies mitigate decomposition during storage of nitro-substituted bromoanisoles?

Q. Basic

  • Storage : Keep at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis.
  • Stability Assays : Monitor via HPLC (C18 column, MeCN/H₂O mobile phase) over 6 months.
    Advanced :
  • Mechanistic Insight : Nitro groups can undergo slow reduction in humid conditions; add molecular sieves to absorb moisture .

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